molecular formula C15H14N2O B5611679 N-(pyridin-2-ylmethyl)cinnamamide

N-(pyridin-2-ylmethyl)cinnamamide

Cat. No.: B5611679
M. Wt: 238.28 g/mol
InChI Key: ALUSNWUJBBQZDH-MDZDMXLPSA-N
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Description

Historical Context and Significance of the Cinnamamide (B152044) Scaffold in Organic and Medicinal Chemistry

The cinnamamide scaffold, a derivative of cinnamic acid, is a privileged structural motif found extensively in nature and synthetic chemistry. researchgate.netnih.gov Cinnamic acid itself, or (E)-3-phenylprop-2-enoic acid, is a naturally occurring aromatic carboxylic acid found in plants like cinnamon. researchgate.net The amide derivatives of cinnamic acid, known as cinnamamides, have a rich history of being explored for their diverse biological activities. researchgate.netnih.gov

Historically, the cinnamamide structure has served as a versatile template for the design and synthesis of new drug-like molecules. researchgate.netnih.gov This is attributed to its unique structural features, including an aromatic ring, an α,β-unsaturated carbonyl system, and an amide linkage, which allow for a variety of interactions with biological targets. researchgate.net The inherent reactivity and multiple points for substitution on the cinnamamide scaffold have provided chemists with a robust platform for generating extensive libraries of compounds for biological screening. researchgate.net

The significance of the cinnamamide scaffold in medicinal chemistry is underscored by the broad spectrum of pharmacological properties exhibited by its derivatives. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. researchgate.netnih.govnih.govnih.gov For instance, certain cinnamamide derivatives have been investigated for their potential to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways implicated in various diseases. nih.gov The established low toxicity of many cinnamic acid derivatives further enhances their appeal as starting points for drug discovery programs. researchgate.net

Rationale for Investigating Pyridine-Substituted Cinnamamide Derivatives

The pyridine (B92270) ring is another cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active compounds. tulane.edunih.govrsc.org Its inclusion in a molecule can significantly influence its physicochemical properties, such as solubility and bioavailability, and its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. nih.gov Pyridine and its derivatives have demonstrated a wide array of therapeutic applications, including anticancer, antimicrobial, and antiviral activities. nih.govnih.govnih.gov

The rationale for investigating pyridine-substituted cinnamamide derivatives, such as N-(pyridin-2-ylmethyl)cinnamamide, stems from the principle of molecular hybridization. This strategy aims to combine the favorable attributes of both the cinnamamide and pyridine scaffolds into a single molecule. The hypothesis is that the resulting hybrid compound may exhibit synergistic or novel biological activities that are not observed with the individual components.

Specifically, the introduction of a pyridine moiety to the cinnamamide backbone can:

Enhance Biological Activity: The pyridine ring can introduce new binding interactions with target proteins, potentially leading to increased potency and efficacy. nih.gov

Modulate Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving the solubility and pharmacokinetic profile of the cinnamamide derivative. nih.gov

Expand the Spectrum of Activity: The combination of the two pharmacophores may result in a molecule with a broader range of biological targets or therapeutic applications.

Scope and Research Objectives Pertaining to this compound

The investigation of this compound is driven by a set of specific research objectives aimed at elucidating its chemical properties and potential therapeutic applications. The primary focus of research on this compound is to explore its utility as a scaffold for the development of new therapeutic agents. evitachem.com

The synthesis of this compound is a key research objective in itself. evitachem.com A common synthetic route involves the reaction of a cinnamic acid derivative with pyridin-2-ylmethylamine. evitachem.com The development of efficient and scalable synthetic methods is crucial for enabling further investigation of this compound and its analogues.

The principal research objectives pertaining to this compound include:

Synthesis and Characterization: To develop and optimize synthetic pathways for this compound and its derivatives. This includes detailed structural characterization using techniques such as NMR and mass spectrometry.

Biological Screening: To evaluate the biological activity of this compound across a range of assays. Given the known properties of its constituent scaffolds, initial screening efforts often focus on anticancer and antimicrobial activities. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of analogues of this compound to understand how structural modifications influence its biological activity. This is crucial for optimizing the lead compound and designing more potent and selective agents. nih.gov

Mechanism of Action Studies: To elucidate the molecular mechanism by which this compound exerts its biological effects. This may involve identifying its specific cellular targets, such as enzymes or receptors. nih.govevitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15(10-9-13-6-2-1-3-7-13)17-12-14-8-4-5-11-16-14/h1-11H,12H2,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUSNWUJBBQZDH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Pyridin 2 Ylmethyl Cinnamamide and Analogues

Established Synthetic Routes for Amide Bond Formation

The formation of the amide bond is a critical step in the synthesis of N-(pyridin-2-ylmethyl)cinnamamide. Traditional methods often involve the reaction of a carboxylic acid derivative with an amine.

Coupling Strategies Utilizing Cinnamoyl Chloride Precursors

A common and effective method for synthesizing this compound involves the use of cinnamoyl chloride. nih.gov This reactive acyl chloride is typically prepared from cinnamic acid by reacting it with an agent like thionyl chloride or phosphorus pentachloride. nih.govnii.ac.jp The resulting cinnamoyl chloride is then reacted with pyridin-2-ylmethylamine to form the desired amide. nih.gov This two-step process, starting with the chlorination of cinnamic acid followed by amidation, is a well-established route. nih.gov To optimize the yield, various conditions can be explored, including the use of different bases like sodium bicarbonate or pyridine (B92270) to neutralize the hydrochloric acid generated during the reaction. nih.gov

Table 1: Comparison of Reagents for Cinnamoyl Chloride Synthesis

Chlorinating AgentTypical YieldReference
Thionyl chlorideGood (around 90%) nii.ac.jp
Phosphorus pentachlorideGood (around 90%) nii.ac.jp
PhosgeneLow nii.ac.jp

Amidation Reactions with Pyridin-2-ylmethylamine and Derivatives

Direct amidation of cinnamic acid with pyridin-2-ylmethylamine is another viable synthetic pathway. evitachem.com This approach often requires the use of coupling agents to facilitate the formation of the amide bond. evitachem.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are commonly employed for this purpose. evitachem.com The reaction involves activating the carboxylic acid group of cinnamic acid with the coupling agent, followed by nucleophilic attack by the amino group of pyridin-2-ylmethylamine. evitachem.com While this method avoids the need to prepare the acyl chloride separately, optimizing reaction conditions and purification of the final product are crucial for achieving good yields. evitachem.com

Novel Synthetic Approaches and Catalyst Systems

To enhance efficiency, reduce reaction times, and improve yields, researchers have explored more modern synthetic techniques.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields by 10-20%. nih.gov The direct coupling of microwave energy with the reactant molecules leads to rapid and uniform heating, often resulting in cleaner reactions with fewer byproducts. For the synthesis of this compound and its analogues, microwave irradiation can be applied to the amidation step, providing a faster and more efficient alternative to conventional heating methods. nih.govmdpi.comnih.gov For instance, microwave-assisted synthesis has been successfully used for preparing various amide and heterocyclic compounds, demonstrating its broad applicability. mdpi.comnih.govnih.gov

Table 2: Advantages of Microwave-Assisted Synthesis

FeatureConventional HeatingMicrowave-Assisted SynthesisReference
Reaction TimeHoursMinutes nih.gov
YieldOften lowerOften higher (10-20% increase) nih.gov
HeatingSlow, through vessel wallsRapid, direct to molecules

Multicomponent Reactions Incorporating Pyridine and Cinnamamide (B152044) Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical approach to complex molecule synthesis. rug.nlresearchgate.netnih.govsemanticscholar.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct related structures. rug.nlresearchgate.net For example, MCRs are widely used to synthesize various substituted pyridines and other heterocyclic scaffolds. researchgate.netsemanticscholar.org These reactions often utilize simple and readily available starting materials and can be catalyzed by various agents, including Lewis acids or nanocatalysts, to achieve high yields under mild conditions. rug.nlresearchgate.netsemanticscholar.org The development of an MCR that incorporates a pyridine-containing component, a cinnamic acid derivative, and an amine source could provide a novel and streamlined route to this compound and its analogues.

Derivatization Strategies for this compound Scaffold Modification

Once the core this compound scaffold is synthesized, further modifications can be made to explore structure-activity relationships for various applications. Derivatization can occur at several positions, including the pyridine ring, the phenyl ring of the cinnamoyl group, or the amide nitrogen.

Substitution reactions on the pyridine ring can introduce a variety of functional groups, allowing for fine-tuning of the molecule's electronic and steric properties. evitachem.com Similarly, the phenyl ring of the cinnamoyl moiety can be substituted to create a library of analogues. mdpi.com For instance, introducing different substituents on the N-phenyl ring of cinnamamide derivatives has been shown to influence their biological activity. mdpi.com Furthermore, the amide bond itself can be a site for modification, although this is less common. These derivatization strategies are crucial for developing analogues with optimized properties.

Substituent Variation on the Cinnamoyl Moiety

The introduction of substituents onto the phenyl ring of the cinnamoyl moiety is a common strategy to modulate the biological activity of this compound analogs. This is typically achieved by starting with a correspondingly substituted cinnamic acid. These substituted cinnamic acids can be converted to their more reactive acyl chloride derivatives, cinnamoyl chlorides, by treatment with reagents such as thionyl chloride or phosgene. nii.ac.jpguidechem.com

For instance, the synthesis of various substituted cinnamoyl chlorides can be accomplished by reacting the corresponding substituted cinnamic acids with thionyl chloride, often with gentle heating. oc-praktikum.de These activated cinnamoyl chlorides can then be reacted with pyridin-2-ylmethylamine to yield the desired this compound analogs. A general method involves the dropwise addition of the substituted cinnamoyl chloride in a suitable solvent like acetone (B3395972) to a cooled solution of pyridin-2-ylmethylamine and a base, such as pyridine, to neutralize the hydrochloric acid byproduct. ashdin.com

While specific examples for the synthesis of a wide range of substituted N-(pyridin-2-ylmethyl)cinnamamides are not extensively documented in single reports, the synthesis of other cinnamamide derivatives provides a clear precedent. For example, a series of N-phenyl cinnamamide derivatives with substituents on the phenyl ring have been synthesized, demonstrating the feasibility of this approach. nih.gov The synthesis of novel cinnamamide derivatives containing substituted 2-aminothiophenes also highlights the versatility of using substituted cinnamoyl chlorides in amide bond formation. ashdin.comnih.gov

Table 1: Examples of Substituted Cinnamic Acids for the Synthesis of this compound Analogs

Substituent on Phenyl RingCinnamic Acid Derivative
4-Methoxy4-Methoxycinnamic acid
4-Chloro4-Chlorocinnamic acid
4-Nitro4-Nitrocinnamic acid
3,4-Dimethoxy3,4-Dimethoxycinnamic acid
4-Fluoro4-Fluorocinnamic acid

This table presents examples of commercially available or readily synthesizable substituted cinnamic acids that can be used as precursors for the synthesis of this compound analogs with varied substituents on the cinnamoyl moiety.

Substituent Variation on the Pyridine Ring System

Modification of the pyridine ring of this compound offers another avenue for structural diversification. This can be achieved by starting with a substituted 2-(aminomethyl)pyridine. The synthesis of substituted 2-(aminomethyl)pyridines can be approached in several ways. One common method is the reduction of the corresponding 2-cyanopyridine. Alternatively, synthetic routes starting from substituted pyridine-2-carbaldehydes via reductive amination are also employed.

For example, the synthesis of polysubstituted pyridines has been achieved through various methods, including the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides, which can then be further functionalized. nih.govacs.org The conversion of pyridine N-oxides to 2-substituted pyridines provides another versatile route to access the necessary precursors. umich.edu

Once the desired substituted 2-(aminomethyl)pyridine is obtained, it can be coupled with cinnamic acid or cinnamoyl chloride using standard amide bond formation techniques as described previously. While direct literature examples for a broad range of N-(substituted-pyridin-2-ylmethyl)cinnamamides are limited, the synthesis of related structures such as N-(pyridin-2-yl)imidates from substituted 2-aminopyridines demonstrates the feasibility of incorporating substituents onto the pyridine ring. mdpi.com

Table 2: Examples of Substituted 2-(Aminomethyl)pyridines for Analog Synthesis

Substituent on Pyridine Ring2-(Aminomethyl)pyridine Derivative
4-Methyl(4-Methylpyridin-2-yl)methanamine
6-Methyl(6-Methylpyridin-2-yl)methanamine
4-Chloro(4-Chloropyridin-2-yl)methanamine
5-Bromo(5-Bromopyridin-2-yl)methanamine

This table provides examples of substituted 2-(aminomethyl)pyridines that can be utilized to synthesize this compound analogs with modifications on the pyridine ring.

Linker Modifications and Heterocyclic Ring Fusions

Altering the methylene (B1212753) linker between the pyridine and amide nitrogen or fusing additional heterocyclic rings to the pyridine moiety can significantly impact the conformational properties and biological activity of the resulting compounds.

Linker modification can involve the introduction of longer alkyl chains, cyclic structures, or other functional groups in place of the methylene group. For example, the synthesis of pyridin-2-ylmethylaminopiperidin-1-ylbutyl amides demonstrates the incorporation of a more complex linker system. nih.gov

A prominent strategy in this area is the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold is of significant interest, with numerous synthetic methods and analog series reported, primarily for their antimycobacterial activity. nih.govbio-conferences.orgnih.govcapes.gov.bracs.org The general synthesis of these compounds often involves the reaction of a substituted 2-aminopyridine (B139424) with an α-haloketone, followed by further functionalization to introduce the desired amide side chain.

For example, a series of imidazo[1,2-a]pyridine-3-carboxamides can be synthesized by reacting a substituted 2-aminopyridine with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester and subsequent amide coupling with a variety of amines. This approach allows for the introduction of diverse substituents on both the imidazo[1,2-a]pyridine (B132010) core and the amide side chain.

Another approach to fused systems is the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines. nih.govbeilstein-journals.org The synthesis of 2-(pyridin-2-yl)-1H-perimidine and its N-methylated analogs also showcases a method for creating more complex fused structures starting from 1,8-diaminonaphthalene (B57835) and pyridine-2-carboxaldehyde. nih.gov

Table 3: Examples of Fused Heterocyclic Scaffolds Derived from or Related to this compound

Fused HeterocycleGeneral StructureSynthetic Precursors
Imidazo[1,2-a]pyridine-3-carboxamideA fused imidazole (B134444) and pyridine ring system with a carboxamide group at the 3-position.Substituted 2-aminopyridines, α-halo esters/ketones, various amines
Imidazo[1,5-a]pyridineA fused imidazole and pyridine ring system.2-(Aminomethyl)pyridines, electrophilically activated nitroalkanes
2-(Pyridin-2-yl)-1H-perimidineA perimidine ring system substituted with a pyridine ring.1,8-Diaminonaphthalene, Pyridine-2-carboxaldehyde

This table illustrates various fused heterocyclic systems that can be considered as analogs of this compound, along with their common synthetic precursors.

Structural Elucidation and Advanced Characterization of N Pyridin 2 Ylmethyl Cinnamamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of N-(pyridin-2-ylmethyl)cinnamamide. Each method provides unique and complementary information, which, when combined, offers a detailed structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule.

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons. In a typical spectrum recorded in a solvent like DMSO-d₆, distinct signals corresponding to different proton groups are observed. evitachem.com The amide proton (NH) usually appears as a triplet at approximately 8.42 ppm, with its splitting pattern arising from coupling to the adjacent methylene (B1212753) (CH₂) protons. evitachem.com The protons of the pyridine (B92270) ring resonate in the aromatic region, with the proton at position 6 appearing as a doublet around 8.50 ppm. evitachem.com The protons of the phenyl ring and the remaining pyridine protons typically appear as a complex multiplet between 7.28 and 7.62 ppm. evitachem.com

A key feature of the spectrum is the pair of doublets corresponding to the vinylic protons of the cinnamoyl moiety. The β-proton (Hβ) resonates further downfield at about 7.72 ppm, while the α-proton (Hα) appears at approximately 6.63 ppm. evitachem.com The large coupling constant between these two protons (around 15.6 Hz) is characteristic of a trans or E-configuration of the double bond. evitachem.com The methylene protons (CH₂) bridging the amide and pyridine groups show a doublet at about 4.52 ppm, coupling with the amide proton. evitachem.com

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ evitachem.com

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.50d4.81HPy-H (position 6)
8.42t5.81HNH
7.72d15.61H
7.62–7.59m2HAr-H
7.42–7.28m5HAr-H + Py-H
6.63d15.61H
4.52d5.82HCH₂

d = doublet, t = triplet, m = multiplet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide group is typically observed as a distinct peak at approximately 165.8 ppm. evitachem.com The carbon atoms of the pyridine and phenyl rings resonate in the range of 122.0 to 149.8 ppm. evitachem.com The β-carbon (Cβ) of the α,β-unsaturated system appears at around 140.2 ppm, while the α-carbon (Cα) is found at a higher field, around 122.5 ppm. evitachem.com The methylene carbon (CH₂) signal is observed at approximately 41.5 ppm. evitachem.com

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ evitachem.com

Chemical Shift (δ) ppmAssignment
165.8C=O
149.8Py-C
140.2
134.1Ar-C
130.5–126.3Ar-CH
122.5
122.0Py-C
41.5CH₂

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound shows characteristic absorption bands. A strong band in the region of 1650–1680 cm⁻¹ is indicative of the amide C=O stretching vibration. evitachem.com The N–H bending vibration of the amide group (amide II band) typically appears around 1550–1580 cm⁻¹. evitachem.com Aromatic C=C stretching vibrations are observed in the 1590–1610 cm⁻¹ range, and the C–H stretching of the sp² hybridized carbons of the aromatic rings and the vinyl group are found between 3000 and 3100 cm⁻¹. evitachem.com

Table 3: Key IR Absorption Bands for this compound evitachem.com

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000–3100C–H stretchAromatic C–H, Vinylic C-H
1650–1680C=O stretchAmide
1590–1610C=C stretchAromatic
1550–1580N–H bendAmide (Amide II)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a crucial technique for determining the precise molecular weight and, consequently, the elemental composition of a molecule. nih.govnih.gov For this compound, HRMS provides an exact mass measurement that can be used to confirm its molecular formula, C₁₅H₁₄N₂O. evitachem.comresearchgate.net The calculated exact mass for the protonated molecule [C₁₅H₁₄N₂O+H]⁺ is 239.1184. evitachem.com Experimental HRMS data showing a mass-to-charge ratio very close to this calculated value, with an error of less than 2 parts per million (ppm), confirms the molecular formula. evitachem.com

X-ray Crystallography for Solid-State Structure Analysis

While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography offers a definitive three-dimensional structure of the molecule in the solid state. This technique involves diffracting X-rays through a single crystal of the compound. Although direct X-ray diffraction data for this compound is not widely available in the searched literature, analysis of closely related structures, such as N-(pyridin-3-ylmethyl)cinnamamide, provides valuable insights. evitachem.com

In such crystal structures, it is common to observe that the amide group adopts a trans-planar configuration. evitachem.com Hydrogen bonding interactions, particularly N–H···N(pyridine) hydrogen bonds, often play a significant role in stabilizing the crystal lattice, sometimes forming dimeric motifs. evitachem.com The pyridine ring is typically twisted relative to the plane of the amide group. evitachem.com For a definitive crystal structure of this compound, a single-crystal X-ray diffraction experiment would be required. nih.gov

Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

No published data is available. The specific intermolecular forces governing the solid-state assembly of this compound are currently unknown. While one could hypothesize the presence of N-H···N or N-H···O hydrogen bonds, which are common in related amide structures, the precise nature, geometry, and dimensionality of any such networks cannot be confirmed without experimental data. Details regarding potential C-H···O, C-H···π, or π-π stacking interactions are also unavailable.

Computational and Theoretical Investigations of N Pyridin 2 Ylmethyl Cinnamamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about the electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-(pyridin-2-ylmethyl)cinnamamide, DFT calculations could be employed to determine a variety of electronic properties that govern its reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ionization potential and electron affinity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions, likely to act as nucleophiles or hydrogen bond acceptors, and electron-poor regions, prone to electrophilic attack. Such information is invaluable for predicting how the molecule might interact with other molecules, including biological targets. While the mechanism of action for this compound is not fully understood, it is thought to involve interactions with molecular targets like enzymes or receptors. evitachem.com DFT can provide the foundational electronic information to begin exploring these interactions.

Table 1: Predicted Electronic Properties of this compound via DFT (Hypothetical Data)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DIndicates overall polarity of the molecule.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not publicly available.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemical methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors of the nuclei within the molecule in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. d-nb.info These predicted spectra can be compared with experimentally obtained spectra to confirm the molecule's structure. Discrepancies between predicted and experimental spectra can indicate the presence of specific conformational isomers or solvent effects not accounted for in the calculation. For this compound, predicting the chemical shifts of the protons and carbons in the pyridine (B92270) ring, the cinnamoyl group, and the amide linkage would be crucial for its structural characterization.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the electronic properties of a static molecule, molecular modeling and dynamics simulations are essential for understanding its conformational flexibility and its interactions with other molecules over time.

Conformational Analysis and Energy Landscapes

This compound has several rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure using molecular mechanics force fields. The results can be visualized as a potential energy surface or landscape, which maps the energy as a function of the rotational angles. Identifying the global minimum energy conformation and other low-energy conformers is critical, as these are the shapes the molecule is most likely to adopt and are therefore relevant for its biological activity. Preliminary molecular modeling has suggested a dihedral angle of 45–47° between the pyridine and cinnamoyl groups, which minimizes steric hindrance. researchgate.net

Protein-Ligand Docking Studies to Predict Binding Modes with Biological Targets

Given its potential as a therapeutic agent, a key application of computational chemistry would be to predict how this compound binds to biological targets such as proteins or enzymes. evitachem.com Protein-ligand docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site of the protein and use a scoring function to estimate the binding affinity for each pose.

For this compound, docking studies could be performed against various known cancer targets or other enzymes to generate hypotheses about its mechanism of action. The results would provide a three-dimensional model of the protein-ligand complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues.

Table 2: Hypothetical Docking Results for this compound with a Kinase Target

ParameterPredicted ValueSignificance
Binding Affinity-8.5 kcal/molA measure of the strength of the interaction.
Key Interacting ResiduesAsp145, Lys72, Leu120Amino acids in the binding site forming crucial contacts.
Hydrogen Bonds2 (with Asp145, Lys72)Specific, strong directional interactions stabilizing the complex.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific protein-ligand docking studies on this compound are not publicly available.

Molecular Dynamics Simulations to Assess Complex Stability and Interactions

While docking provides a static picture of the binding mode, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the protein-ligand complex over time. nih.gov Starting from the docked pose, an MD simulation solves Newton's equations of motion for all atoms in the system, providing a trajectory of their movements. This allows for the assessment of the stability of the predicted binding mode. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. MD simulations also provide a more detailed picture of the interactions, including the role of water molecules in the binding site and the flexibility of both the ligand and the protein.

In Silico Prediction of Structure-Activity Relationships (SAR)

The exploration of a compound's therapeutic potential is increasingly reliant on computational methods that predict its biological activity based on its molecular structure. These in silico techniques, which fall under the umbrella of Structure-Activity Relationship (SAR) studies, are pivotal in modern drug discovery. They allow for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and further testing, thereby accelerating the development of new therapeutic agents. For this compound, a molecule of interest in medicinal chemistry, these computational approaches offer a pathway to understanding how its structural features correlate with its potential biological functions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of molecules with known activities, QSAR models can predict the activity of new, untested compounds. nih.gov This predictive capability is invaluable for designing more potent and selective analogs.

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining studies on related cinnamamide (B152044) and pyridine-containing derivatives. nih.govnih.gov These studies often explore how different substituents on the phenyl and pyridine rings influence biological activities, such as anticancer or antidepressant effects. nih.govikm.org.my

A typical QSAR study involves the calculation of various molecular descriptors for a set of compounds. These descriptors quantify different aspects of the molecule's structure, including:

Electronic properties: such as partial charges, dipole moment, and frontier orbital energies (HOMO and LUMO), which describe the molecule's reactivity and ability to engage in electrostatic interactions.

Steric properties: like molecular volume, surface area, and specific conformational descriptors, which relate to the size and shape of the molecule and its fit within a biological target.

Hydrophobic properties: often represented by the logarithm of the partition coefficient (logP), which indicates how the compound distributes between an aqueous and a lipid environment, a key factor in membrane permeability and reaching the target site.

Topological indices: which are numerical values derived from the graph representation of the molecule, encoding information about its connectivity and branching.

Once these descriptors are calculated for a training set of molecules with known biological activities (e.g., IC₅₀ values), statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a predictive model. nih.gov

For a hypothetical QSAR study on a series of this compound analogs, one might investigate the effect of substituents on the cinnamoyl phenyl ring and the pyridine ring. The resulting QSAR model could be represented by an equation similar to:

Predicted Activity (e.g., log(1/IC₅₀)) = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where c₀, c₁, c₂ are coefficients determined by the regression analysis.

The table below illustrates a hypothetical dataset and the types of descriptors that would be used in a QSAR analysis of this compound derivatives.

CompoundSubstituent (R)Experimental IC₅₀ (µM)logPMolecular WeightElectronic Descriptor (e.g., Hammett constant)
This compoundH15.22.8238.290.00
Analog 14-Cl8.53.5272.730.23
Analog 24-OCH₃22.12.7268.31-0.27
Analog 34-NO₂5.12.9283.280.78

This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. For instance, if the model indicates that electron-withdrawing groups on the phenyl ring increase activity, future synthetic efforts could focus on introducing such groups. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another powerful in silico technique used in drug discovery. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling can be employed. mdpi.com This approach derives a pharmacophore model from a set of active compounds, assuming that they all bind to the same target in a similar manner. The resulting model represents a 3D hypothesis of the essential interaction points.

For this compound, a ligand-based pharmacophore model could be generated from a series of structurally related active molecules. The key pharmacophoric features of this compound would likely include:

An aromatic ring from the cinnamoyl moiety.

A hydrogen bond acceptor from the carbonyl oxygen of the amide group.

A hydrogen bond donor from the amide nitrogen.

Another aromatic ring and a hydrogen bond acceptor from the pyridine moiety.

The spatial arrangement of these features would define the pharmacophore. This model can then be used as a 3D query to screen large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active. mdpi.com

The table below outlines the potential pharmacophoric features of this compound.

Feature TypeLocation in the MoleculeRole in Molecular Interaction
Aromatic Ring (AR1)Phenyl group of the cinnamoyl moietyπ-π stacking or hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Carbonyl oxygenForms hydrogen bonds with the target
Hydrogen Bond Donor (HBD)Amide nitrogenForms hydrogen bonds with the target
Aromatic Ring (AR2)Pyridine ringπ-π stacking or cation-π interactions
Hydrogen Bond Acceptor (HBA2)Nitrogen atom in the pyridine ringForms hydrogen bonds or metal coordination

This pharmacophore hypothesis can guide the design of new derivatives. For example, medicinal chemists could modify the linker between the two aromatic rings to optimize the distance and orientation of the pharmacophoric features, potentially leading to enhanced biological activity. Furthermore, understanding the key interactions can aid in the rational design of compounds with improved selectivity and reduced off-target effects. dovepress.com

Therefore, it is not possible to provide a detailed article with specific data tables on the following topics for this compound:

Enzyme Interaction and Inhibition Mechanisms: Specific kinase inhibition profiles, modulation of acetylcholinesterase and butyrylcholinesterase, engagement with other enzyme targets like Mpro and Myeloid Differentiation 2, and kinetic analysis of enzyme inhibition.

Cellular Pathway Modulation and Phenotypic Effects in In Vitro Systems: Effects on cellular proliferation and viability in various cell lines.

Further research and publication in peer-reviewed journals would be required to elucidate the specific biological activities of this compound.

Mechanistic Biological Studies of N Pyridin 2 Ylmethyl Cinnamamide Preclinical Focus

Cellular Pathway Modulation and Phenotypic Effects in In Vitro Systems

Cell Cycle Perturbation and Arrest Mechanisms

Currently, there is a lack of publicly available scientific literature detailing specific studies on the cell cycle perturbation and arrest mechanisms of N-(pyridin-2-ylmethyl)cinnamamide. While research on structurally related compounds, such as certain pyridopyrimidines and N-(pyridin-3-yl)pyrimidin-4-amine derivatives, has indicated the potential for cell cycle arrest, direct experimental evidence for this compound is not available.

Induction of Apoptosis and Programmed Cell Death Pathways

There are no specific published studies investigating the induction of apoptosis and the associated programmed cell death pathways by this compound. However, the structural components of the molecule, the cinnamamide (B152044) and pyridine (B92270) moieties, are found in other compounds that have demonstrated pro-apoptotic activity. For instance, cinnamaldehyde, a related compound, has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. Similarly, certain pyridine-containing compounds have been observed to trigger apoptotic processes. Nevertheless, without direct experimental data on this compound, its specific role in apoptosis remains uncharacterized.

Modulation of Inflammatory Signaling Cascades

Detailed investigations into the modulation of inflammatory signaling cascades by this compound have not been reported in the available scientific literature. Studies on other N-arylcinnamamide derivatives have suggested potential anti-inflammatory properties through the inhibition of pathways such as NF-κB. These findings hint at the possibility that this compound could have similar activities, but dedicated research is required to confirm and delineate any such effects.

Investigations into Multi-Target Modulatory Actions

The potential for this compound to act as a multi-target modulator has not been specifically explored in published preclinical studies. The concept of multi-target inhibitors is of growing interest in drug discovery, and compounds with similar structural features, such as those with a pyrimidine (B1678525) core, have been identified as inhibitors of multiple kinases. The chemical structure of this compound suggests the theoretical possibility of interactions with various biological targets, but this has yet to be experimentally verified.

In Vivo Animal Model Studies Focusing on Mechanism of Action

Pharmacodynamic Markers and Target Engagement in Preclinical Models

As of the current available scientific literature, there are no published in vivo studies that have identified or evaluated specific pharmacodynamic markers or target engagement for this compound in preclinical animal models. Such studies are crucial for understanding the compound's mechanism of action in a whole-organism context and for translating in vitro findings to in vivo efficacy.

Cellular and Molecular Responses in Specific Organ Systems

There is no available data from in vivo animal studies detailing the cellular and molecular responses to this compound in specific organ systems. Research in this area would be necessary to understand the compound's physiological and potential pathological effects throughout the body.

Elucidation of Biological Pathways Affected in Disease Models (Non-Clinical Efficacy)

Preclinical research into this compound has begun to shed light on its potential interactions with various biological pathways, although a complete understanding of its mechanism of action remains under investigation. The compound's structure, which combines pyridine and cinnamamide elements, is thought to be key to its ability to bind to the active sites of proteins or metal ions, thereby influencing their function. evitachem.com

Initial studies suggest that this compound may have applications in medicinal chemistry, particularly as a foundational structure for the development of new therapeutic agents. evitachem.com One area of interest is its potential role in targeting diseases such as cancer through the inhibition of enzymes. evitachem.com In the realm of biological research, its structural characteristics make it a valuable tool for investigating the modulation of enzyme activity. evitachem.com

The synthesis of this compound is typically achieved through the reaction of cinnamic acid or its derivatives with pyridin-2-ylmethylamine. evitachem.com This process often utilizes coupling agents to facilitate the creation of the amide bond. evitachem.com Following the reaction, purification methods like silica (B1680970) gel chromatography are employed to isolate the pure compound. evitachem.com The identity and purity of the synthesized this compound are then confirmed using spectroscopic techniques such as NMR and mass spectrometry. evitachem.com

Further research is needed to fully elucidate the specific biological pathways affected by this compound in various disease models and to determine its full therapeutic potential.

Structure Activity Relationship Sar Analysis of N Pyridin 2 Ylmethyl Cinnamamide and Its Derivatives

Correlating Structural Features with Observed Biological Activities

The cinnamamide (B152044) scaffold itself is a well-established pharmacophore, with derivatives displaying a wide array of pharmacological properties. nih.govresearchgate.net The core structure, consisting of a phenyl ring attached to an α,β-unsaturated carbonyl system, is crucial for various biological interactions. The pyridine (B92270) ring, a common motif in medicinal chemistry, introduces a basic nitrogen atom that can participate in hydrogen bonding and other interactions with biological targets, and its presence can significantly influence the pharmacokinetic properties of the molecule. nih.gov

Systematic modifications of the N-(pyridin-2-ylmethyl)cinnamamide structure have provided insights into the SAR of this class of compounds. For instance, studies on related cinnamamide series have shown that the introduction of specific substituents on the phenyl ring of the cinnamoyl group can dramatically alter biological activity. Similarly, substitutions on the pyridine ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with target proteins.

Identification of Key Pharmacophoric Elements within the Cinnamamide and Pyridine Scaffolds

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound and its derivatives, key pharmacophoric features can be identified within both the cinnamamide and pyridine scaffolds.

The cinnamamide scaffold presents several key features:

Aromatic Ring: The phenyl group can engage in π-π stacking and hydrophobic interactions with the target protein. The nature and position of substituents on this ring are critical for modulating activity.

α,β-Unsaturated Carbonyl System: This Michael acceptor can participate in covalent interactions with nucleophilic residues (e.g., cysteine) in the active site of enzymes, leading to irreversible inhibition. It also contributes to the planarity and conformational rigidity of the molecule.

Amide Linkage: The amide group (–CONH–) is a crucial hydrogen bond donor and acceptor, playing a vital role in anchoring the molecule to the target.

The pyridine scaffold contributes the following pharmacophoric elements:

Pyridine Nitrogen: The nitrogen atom acts as a hydrogen bond acceptor and can also be involved in metal coordination. Its basicity can be tuned by substituents on the ring.

Aromatic System: The pyridine ring itself can participate in various non-covalent interactions, including π-π stacking and cation-π interactions.

Methylene (B1212753) Linker: The -CH2- group connecting the pyridine and amide functions provides conformational flexibility, allowing the two key scaffolds to adopt an optimal orientation for binding to the target.

Pharmacophore modeling studies on related heterocyclic compounds have highlighted the importance of these features in defining their biological activity. dovepress.comnih.govresearchgate.netmdpi.comrsc.org

Impact of Substituent Position and Electronic Properties on Activity

The biological activity of this compound derivatives is highly sensitive to the position and electronic nature of substituents on both the cinnamoyl phenyl ring and the pyridine ring.

Substituents on the Cinnamoyl Phenyl Ring: Studies on various cinnamamide series have consistently shown that the electronic properties of substituents on the phenyl ring significantly influence their biological effects.

Electron-Withdrawing Groups (EWGs): In many cases, the presence of EWGs such as halogens (Cl, F) or trifluoromethyl (CF3) groups on the phenyl ring enhances biological activity. nih.gov For instance, in a series of (E)-N-alkyl-α,β-dimethylcinnamamides, electron-withdrawing substituents were found to increase anticonvulsant activity. nih.gov This enhancement is often attributed to an increase in the electrophilicity of the Michael acceptor, facilitating covalent bond formation with the target.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (–OCH3) or alkyl groups can sometimes lead to a decrease in activity. nih.gov However, the effect is highly dependent on the specific biological target and the position of the substituent.

The position of the substituent is also critical. Para-substitution on the phenyl ring is often favored for optimal activity in many cinnamamide derivatives.

Substituents on the Pyridine Ring: Modifications to the pyridine ring can also have a profound impact on the biological activity of this compound analogs.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the pyridine ring alters the pKa of the pyridine nitrogen, which can affect its ability to form hydrogen bonds or ionic interactions. Studies on other pyridine-containing compounds have shown that such modifications can fine-tune their biological profiles. nih.govnih.gov

Steric Effects: The size and position of substituents on the pyridine ring can introduce steric hindrance, which may either enhance or diminish binding to the target, depending on the topography of the binding site.

The following table illustrates the impact of substituents on the biological activity of a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives, which share the cinnamamide scaffold and provide insights applicable to this compound analogs. rsc.org

CompoundRIC50 (μM) against K562 cells
8a4-F0.28
8b4-Cl0.15
8c4-Br0.12
8d4-CH31.25
8e4-OCH32.31
8f4-CF30.08

This table is for illustrative purposes and shows data for N-(4-phenylthiazol-2-yl)cinnamamide derivatives. The trend of electron-withdrawing groups enhancing activity is notable.

Stereochemical Considerations and Enantiomeric Effects on Biological Profiles

Stereochemistry plays a crucial role in the biological activity of many drug molecules, as biological targets are chiral environments. For this compound and its derivatives, there are two main stereochemical aspects to consider:

E/Z Isomerism: The double bond in the cinnamoyl moiety can exist as either the E (trans) or Z (cis) isomer. The E-isomer is generally the more stable and more commonly synthesized form. Studies on related cinnamamides have shown that the stereochemistry of this double bond can have a significant impact on biological activity. For example, in a study of (E)- and (Z)-N-alkyl-α,β-dimethylcinnamamides, the two isomers exhibited different pharmacological profiles, with the E-isomers showing anticonvulsant activity and the Z-isomers displaying CNS stimulant activity. nih.gov

Chirality: While this compound itself is not chiral, the introduction of substituents can create chiral centers. For instance, if a substituent is introduced on the methylene linker or if the pyridine or phenyl rings are appropriately substituted to create atropisomerism, enantiomers can exist. It is well-established in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different types of biological activity. This is because the two enantiomers can interact differently with the chiral binding site of a receptor or enzyme. Although specific studies on the enantiomeric effects of this compound derivatives are limited, it is a critical factor to consider in the design of new, more selective analogs.

Analytical Methodologies for Research Applications of N Pyridin 2 Ylmethyl Cinnamamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of N-(pyridin-2-ylmethyl)cinnamamide from impurities and for its purity assessment. High-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a reliable HPLC method is crucial for the routine analysis of this compound. The process involves the careful selection of a column, mobile phase, and detection parameters to achieve optimal separation and sensitivity.

A reversed-phase HPLC method is typically suitable for a compound with the polarity of this compound. A C18 column is a common first choice for the stationary phase due to its versatility and wide availability. scirp.orgnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. scirp.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while also separating it from any impurities with different polarities.

For detection, a UV detector is commonly used, as the cinnamoyl and pyridine (B92270) moieties in the molecule are strong chromophores. nih.govresearchgate.net The selection of the detection wavelength is critical for achieving high sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the compound.

A typical starting point for HPLC method development for this compound is outlined in the table below.

ParameterSuggested Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Fine-tuning of these parameters, such as adjusting the gradient slope, flow rate, and the pH of the mobile phase, is necessary to optimize the separation, peak shape, and run time.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas chromatography (GC) is generally suitable for volatile and thermally stable compounds. researchgate.net Given the relatively high molecular weight and the presence of polar functional groups (amide and pyridine), this compound is expected to have low volatility and may not be directly amenable to GC analysis without derivatization. Thermal degradation in the GC inlet is also a potential issue.

However, if volatile derivatives of the compound can be prepared, GC could be a viable analytical option. Derivatization would aim to increase the volatility and thermal stability of the analyte. For the amide group, silylation is a common derivatization technique.

Should GC analysis be pursued, a capillary column with a non-polar or medium-polarity stationary phase would likely be used. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. Due to the challenges associated with the direct analysis of this compound by GC, HPLC remains the preferred chromatographic method.

Spectrometric Methods for Quantification in Research Matrices

Spectrometric methods are essential for the quantification of this compound in various research matrices, such as reaction mixtures or biological samples.

UV-Visible Spectrophotometry for Solution Studies

UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of this compound in solution, provided that no other components in the solution absorb at the same wavelength. The presence of the conjugated system in the cinnamoyl moiety and the pyridine ring results in strong UV absorbance. researchgate.netnist.gov

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for this compound is expected to be in the range of 270-290 nm, similar to other cinnamamide (B152044) derivatives. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the highly sensitive and selective quantification of this compound, particularly at trace levels in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govspringernature.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.

In LC-MS/MS, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this compound, likely in the positive ion mode due to the presence of the basic pyridine nitrogen. The protonated molecule [M+H]+ would be the precursor ion.

In the tandem mass spectrometer, the precursor ion is fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored, a technique known as multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity for quantification. nih.gov

Potential precursor and product ions for this compound are proposed in the table below.

Ion Typem/z (calculated)
Precursor Ion [M+H]+ 239.12
Product Ion 1 131.05 (from cleavage of the amide bond)
Product Ion 2 93.06 (from fragmentation of the pyridine moiety)

The development of an LC-MS/MS method involves optimizing the HPLC conditions as well as the mass spectrometer parameters, such as the collision energy, to maximize the signal of the selected MRM transition.

Method Validation for Reproducibility and Accuracy in Research Settings

For any analytical method to be considered reliable for research applications, it must undergo validation. pharmtech.compharmaguideline.comresearchgate.net Method validation ensures that the method is suitable for its intended purpose and provides reproducible and accurate results. The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. pmda.go.jp

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. youtube.com

Accuracy: The closeness of the test results obtained by the method to the true value. youtube.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. youtube.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. youtube.com

A comprehensive validation study would involve performing a series of experiments to evaluate each of these parameters against predefined acceptance criteria.

Future Research Directions for N Pyridin 2 Ylmethyl Cinnamamide

Exploration of Novel Biological Targets and Mechanistic Pathways

The precise mechanism of action for N-(pyridin-2-ylmethyl)cinnamamide is not yet fully understood. It is theorized that the compound's biological effects stem from the interaction of its distinct pyridine (B92270) and cinnamamide (B152044) components with molecular targets like enzymes or receptors. evitachem.com The cinnamamide scaffold itself is recognized as a "privileged structure" in medicinal chemistry, known to be a template for designing molecules with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. nih.gov

Future investigations should prioritize the identification of specific molecular targets. This can be achieved through a variety of experimental approaches:

Affinity Chromatography: Immobilizing the compound on a solid support to capture and identify binding proteins from cell lysates.

Cellular Thermal Shift Assays (CETSA): Measuring changes in protein thermal stability upon compound binding to identify direct targets in a cellular context.

Activity-Based Protein Profiling (ABPP): Utilizing reactive probes to covalently label and identify enzyme targets within complex biological samples.

Once potential targets are identified, further studies will be necessary to unravel the downstream mechanistic pathways. This will involve analyzing cellular signaling cascades and metabolic pathways that are modulated by the compound's activity. For instance, cinnamamide derivatives have been noted for their potential to inhibit enzymes, suggesting that this compound could act as an enzyme inhibitor. evitachem.comnih.gov Research into related cinnamides has also pointed towards mechanisms involving the disruption of microbial cell membranes and interactions with ergosterol. nih.govmdpi.com

Advanced Synthetic Strategies for Enhanced Structural Diversity

The future development of this compound as a therapeutic lead hinges on the exploration of its chemical space through advanced synthetic strategies. The core structure, with its pyridine ring, cinnamamide linker, and phenyl group, offers multiple points for modification. evitachem.comnih.gov

Table 1: Potential Sites for Chemical Modification of this compound

Structural ComponentPotential ModificationsRationale for Modification
Pyridine Ring Substitution with various functional groups (e.g., halogens, alkyls, alkoxys)To modulate binding affinity, selectivity, and pharmacokinetic properties. evitachem.com
Cinnamamide Linker Altering the geometry (E/Z configuration), introducing substituents on the double bondTo influence conformational rigidity and interaction with target proteins. evitachem.com
Phenyl Group Substitution with a wide range of electron-donating or electron-withdrawing groupsTo fine-tune electronic properties and explore structure-activity relationships (SAR). nih.gov
Amide Bond Replacement with bioisosteres (e.g., esters, sulfonamides)To improve metabolic stability and oral bioavailability.

Modern synthetic methodologies can be employed to generate a diverse library of analogues. Techniques like continuous-flow microreactors and enzymatic catalysis have already been shown to be efficient for synthesizing cinnamamide derivatives. evitachem.comresearchgate.net Furthermore, one-pot synthesis and chemodivergent strategies can streamline the production of novel compounds. nih.govrsc.org The goal of these synthetic endeavors is to systematically probe the structure-activity relationship (SAR), identifying modifications that enhance potency, selectivity, and drug-like properties.

Integration of Multi-Omics Approaches for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound and its derivatives, the integration of multi-omics approaches will be indispensable. These technologies allow for the simultaneous measurement of multiple classes of biological molecules, providing a comprehensive picture of cellular responses. nih.govnih.gov

Genomics and Transcriptomics: To identify changes in gene expression profiles upon treatment with the compound, revealing the genetic and transcriptional pathways that are affected. nih.gov

Proteomics: To analyze alterations in the cellular proteome, identifying not only direct binding partners but also downstream changes in protein expression and post-translational modifications.

Metabolomics: To profile changes in small molecule metabolites, offering insights into the compound's impact on cellular metabolism. nih.gov

By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action. Multi-omics factor analysis can be a powerful tool to identify key biological drivers and pathways associated with the compound's activity. nih.gov This comprehensive understanding is crucial for predicting both on-target efficacy and potential off-target effects.

Development of this compound as a Chemical Probe or Research Tool

Beyond its direct therapeutic potential, this compound can be developed into a valuable chemical probe to investigate biological systems. A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study that target's function in a cellular or in vivo context. nih.govresearchgate.net

To develop this compound as a chemical probe, it would need to be modified to incorporate a "tag" for visualization or affinity purification. This could involve:

Biotinylation: For pull-down experiments to identify binding partners.

Fluorescent Labeling: For imaging studies to determine the subcellular localization of the target.

Photo-affinity Labeling: To create a covalent bond with the target upon photoactivation, facilitating its identification.

The development of such probes would be instrumental in validating the molecular targets of this compound and dissecting their roles in cellular processes. nih.gov This approach has been successfully used to identify targets of other novel compounds. researchgate.net

Computational-Experimental Synergy in Lead Optimization and Mechanistic Elucidation

The synergy between computational modeling and experimental validation will be paramount in accelerating the development of this compound. Computational tools can play a significant role in various stages of the research pipeline. nih.gov

Molecular Docking and Dynamics Simulations: To predict the binding modes of this compound and its analogues with potential protein targets, guiding the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate chemical structure with biological activity, enabling the in silico screening of virtual compound libraries.

ADME/Tox Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of new analogues, helping to prioritize compounds with favorable drug-like profiles for synthesis and experimental testing. researchgate.net

By using computational methods to guide experimental work, researchers can more efficiently navigate the complex process of lead optimization. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing will be crucial for refining the pharmacological profile of this compound and advancing it towards potential clinical applications. nih.gov

Q & A

Basic: What synthetic strategies are commonly employed to prepare N-(pyridin-2-ylmethyl)cinnamamide?

Methodological Answer:
The synthesis typically involves condensation of cinnamoyl chloride with 2-(aminomethyl)pyridine under basic conditions. For example:

  • Step 1: React cinnamoyl chloride with 2-(aminomethyl)pyridine in acetone using potassium carbonate (K₂CO₃) as a base.
  • Step 2: Reflux for 4–6 hours, monitored by TLC for reaction completion.
  • Step 3: Filter and purify via recrystallization or column chromatography.
    This approach is adapted from analogous cinnamamide syntheses in anti-tumor agent development .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: To confirm proton environments (e.g., aromatic protons from pyridine and cinnamamide moieties) and verify regiochemistry .
  • X-ray Crystallography: For unambiguous structural determination. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving hydrogen bonding or steric effects .
  • Mass Spectrometry: To validate molecular weight and fragmentation patterns.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from structural misassignment or impurities. To address this:

  • Re-synthesize the compound using verified protocols (e.g., from Luo et al. ).
  • Validate purity via HPLC and compare spectral data (e.g., ¹H/¹³C NMR) with literature.
  • Replicate bioassays under controlled conditions (e.g., cell line specificity, dose-response curves).
    A prior study corrected mislabeled intermediates, underscoring the need for rigorous structural validation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:
Step 1: Introduce substituents at key positions (e.g., pyridine ring, cinnamamide phenyl group).
Step 2: Synthesize derivatives using modular approaches (e.g., coupling with substituted benzaldehydes or thiazoles) .
Step 3: Screen for bioactivity (e.g., anti-tumor efficacy via MTT assays) and correlate with structural features.
Example: Luo et al. modified thiazole substituents to optimize anti-proliferative activity, identifying electron-withdrawing groups as critical .

Advanced: What computational methods predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., CDK2 or inflammation-related proteins) .
  • MD Simulations: Assess binding stability over time (e.g., GROMACS or AMBER).
  • QSAR Models: Train models on derivative libraries to predict activity.
    Studies on related cinnamamide-chalcone hybrids combined docking with experimental validation to identify CDK2 inhibitors .

Basic: What are common challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Challenge: Low solubility in polar solvents.
  • Solution: Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation.
  • Refinement: Apply SHELXL to resolve disorder or twinning, leveraging tools like Mercury for void analysis .

Advanced: How can synthetic yield be optimized for large-scale production of derivatives?

Methodological Answer:

  • Parameter Screening: Vary solvent (e.g., acetone vs. ethanol), temperature, and catalyst (e.g., LiOH for chalcone formation) .
  • Flow Chemistry: Improve reproducibility and scalability.
  • In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring.

Advanced: How do researchers validate the mechanism of action for this compound in cancer models?

Methodological Answer:

  • Target Identification: Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout models.
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics to map signaling changes (e.g., apoptosis or cell cycle arrest).
  • In Vivo Models: Test efficacy in xenograft mice, correlating pharmacokinetics with tumor regression .

Basic: What spectroscopic red flags indicate impurities in synthesized batches?

Methodological Answer:

  • ¹H NMR: Extra peaks near δ 2.1–2.3 ppm suggest unreacted starting materials (e.g., residual pyridine-methyl groups).
  • LC-MS: Peaks with m/z corresponding to hydrolyzed byproducts (e.g., cinnamic acid).

Advanced: How can interdisciplinary approaches enhance research on this compound?

Methodological Answer:

  • Material Science: Study crystallinity for drug formulation (e.g., co-crystals with improved bioavailability) .
  • Chemical Biology: Develop fluorescent probes (e.g., via click chemistry) to track cellular uptake .
  • AI/ML: Train models on reaction databases (e.g., LabMate.AI ) to predict optimal reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.